molecular formula C15H14ClNOS2 B3020043 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(methylthio)phenyl)methanone CAS No. 2034223-87-3

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(methylthio)phenyl)methanone

Cat. No.: B3020043
CAS No.: 2034223-87-3
M. Wt: 323.85
InChI Key: RHRXJKOXVDLXII-UHFFFAOYSA-N
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Description

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(methylthio)phenyl)methanone (CAS 2034223-87-3) is a chemical compound with the molecular formula C15H14ClNOS2 and a molecular weight of 323.86 g/mol . This heterocyclic compound features a thienopyridine core, a structural motif found in various pharmacologically active molecules. While the specific biological activity and mechanism of action for this exact compound require further research, related thieno[3,2-c]pyridine derivatives are well-documented in scientific literature as key intermediates in the synthesis of compounds with antiplatelet activity . Furthermore, structurally similar heterocyclic compounds are investigated for their potential as therapeutics, including as agonists for G-protein coupled receptors (GPCRs) relevant to metabolic diseases such as type 2 diabetes . This product is intended for research and development purposes, such as serving as a building block in medicinal chemistry, a precursor for the synthesis of novel bioactive molecules, or as a standard in analytical studies. It is supplied as a high-purity material for laboratory use. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS2/c1-19-13-5-3-2-4-11(13)15(18)17-7-6-12-10(9-17)8-14(16)20-12/h2-5,8H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRXJKOXVDLXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(methylthio)phenyl)methanone is a complex organic molecule that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C15H14ClN2O2S\text{C}_{15}\text{H}_{14}\text{ClN}_2\text{O}_2\text{S}

This compound features a thieno[3,2-c]pyridine core, which is known for its diverse biological properties. The presence of the methylthio group on the phenyl ring enhances its pharmacological profile.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a wide range of biological activities:

  • Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Neurological Effects : Certain thienopyridine derivatives act as modulators of neurotransmitter receptors, potentially influencing cognitive functions.

The exact mechanism of action for this compound is still under investigation; however, it is believed to interact with specific receptors and enzymes involved in various biological pathways. For example, studies on related thienopyridine compounds suggest they may modulate the activity of neurotransmitter receptors such as AMPA and NMDA, which are crucial for synaptic transmission and plasticity.

Table 1: Summary of Key Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
NeuromodulationEnhancement of synaptic transmission

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of related thienopyridine compounds, it was found that several derivatives exhibited significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The IC50 values indicated potent activity at low concentrations, suggesting strong therapeutic potential.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial properties of thieno[3,2-c]pyridine derivatives. Results indicated that certain compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting their potential use as antibiotic agents.

Case Study 3: Neuromodulatory Effects

Research involving patch-clamp techniques demonstrated that some thienopyridine derivatives could enhance neurotransmitter release at synapses. This effect was linked to improved cognitive performance in animal models, suggesting potential applications in treating neurodegenerative diseases.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Compounds with thieno[3,2-c]pyridine structures have been investigated for their potential as anticancer agents. Studies suggest that they may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
  • Antimicrobial Properties
    • Research indicates that derivatives of thieno[3,2-c]pyridine exhibit antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, making them candidates for developing new antimicrobial agents .
  • Neurological Disorders
    • There is emerging evidence that compounds similar to (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(methylthio)phenyl)methanone may have neuroprotective effects. They could potentially be used in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Case Studies

  • Study on Anticancer Efficacy
    • A recent study evaluated the anticancer efficacy of similar thieno[3,2-c]pyridine derivatives in vitro against breast cancer cell lines. Results indicated significant inhibition of cell viability at low micromolar concentrations, suggesting a promising lead for further development.
  • Antimicrobial Testing
    • In another study focusing on antimicrobial properties, several derivatives were tested against standard bacterial strains. The results showed that certain modifications to the thieno[3,2-c]pyridine structure enhanced activity against Gram-positive bacteria significantly .
  • Neuroprotective Effects
    • A preclinical trial investigated the neuroprotective effects of related compounds in models of Alzheimer’s disease. The findings suggested that these compounds could reduce amyloid plaque formation and improve cognitive function in treated animals .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional attributes of the target compound with similar derivatives:

Compound Name Molecular Weight Key Substituents Biological Activity Synthesis Method Reference
(2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(methylthio)phenyl)methanone 338.85 (C₁₅H₁₃ClNOS₂) 2-Cl, 2-(methylthio)phenyl methanone Potential antiplatelet (inferred) Not explicitly detailed -
Methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate (Clopidogrel intermediate) 322.81 (C₁₆H₁₇ClNO₂S) 2-Cl, methyl ester, phenyl Antiplatelet (P2Y12 antagonist) Strecker reaction, chiral resolution
Prasugrel Metabolite (R-138727) 409.90 (C₁₉H₂₀FNO₃S) 2-Fluoro, cyclopropyl, thiolactone Active metabolite (CYP-dependent) CYP-mediated oxidation
6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl(1H-imidazol-1-yl)methanone 241.29 (C₁₁H₁₁N₃OS) Imidazole methanone Unknown (structural probe) Condensation reactions
Deuterated Clopidogrel Analog (R-10a) ~327.84 (C₁₆H₁₄D₃ClNO₂S) Deuterated methyl, 2-Cl Improved metabolic stability Isotopic substitution

Key Research Findings

Antiplatelet Activity and Substituent Effects
  • The 2-chloro substituent in the target compound is critical for P2Y12 receptor binding, as seen in clopidogrel and prasugrel derivatives .
  • The 2-(methylthio)phenyl group may enhance metabolic stability compared to ester-containing analogs (e.g., clopidogrel methyl ester), which require CYP-mediated activation .
Metabolic Stability and Deuteration
  • Deuteration at the methyl group (e.g., R-10a) reduces CYP2C19-dependent metabolism, increasing half-life and bioavailability .
  • The methylthio group in the target compound could similarly resist oxidative metabolism, though direct data are lacking.
Structural Modifications and Bioactivity
  • Replacement of the methanone group with imidazole (as in ) eliminates antiplatelet activity, highlighting the importance of the aryl-methanone moiety .
  • Prasugrel’s thiolactone metabolite (R-138727) shows irreversible P2Y12 inhibition, a mechanism absent in methanone derivatives .

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